

synthesis of 5-propyl-1,3,4-thiadiazol-2-amine from thiosemicarbazide

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Compound of Interest

Compound Name: 5-Propyl-1,3,4-thiadiazol-2-amine

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Application Note: Synthesis of 5-propyl-1,3,4-thiadiazol-2-amine

Introduction

The 1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] The 2-amino-5-substituted-1,3,4-thiadiazole derivatives are particularly significant synthetic targets. This document provides a detailed protocol for the synthesis of **5-propyl-1,3,4-thiadiazol-2-amine**, a representative of this class, starting from thiosemicarbazide and butyric acid. The method described is a one-pot acid-catalyzed cyclocondensation reaction, which is an efficient route for preparing such compounds.[2][3]

Principle

The synthesis involves the reaction of thiosemicarbazide with butyric acid. The reaction is facilitated by a dehydrating agent, such as polyphosphoric acid (PPA), which promotes the cyclization of the intermediate acylthiosemicarbazide to form the stable 1,3,4-thiadiazole ring.

[4] The proposed mechanism begins with a nucleophilic attack by the nitrogen of thiosemicarbazide on the carbonyl carbon of butyric acid, followed by intramolecular cyclization and dehydration to yield the final aromatic heterocycle.[5]



Experimental Protocol

Materials and Reagents

- Thiosemicarbazide (H2NNHCSNH2)
- n-Butyric Acid (CH₃CH₂CH₂COOH)
- Polyphosphoric Acid (PPA)
- Concentrated Ammonia Solution (NH4OH)
- Deionized Water
- Decolorizing Carbon
- Standard laboratory glassware and equipment (round-bottom flask, condenser, heating mantle, magnetic stirrer, filtration apparatus)

Procedure: Synthesis of 2-amino-5-propyl-1,3,4-thiadiazole

This protocol is adapted from established methods for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles.[4]

- Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine thiosemicarbazide (0.5 mol, 45.5 g) and n-butyric acid (0.55 mol, 48.4 g, 49.5 mL).
- Addition of Catalyst: Carefully add polyphosphoric acid (at least 2 parts per part of thiosemicarbazide, ~91 g) to the reaction mixture while stirring. Caution: The addition may be exothermic.
- Heating and Reaction: Heat the mixture with continuous stirring. Maintain the reaction temperature at approximately 105-115°C for 1-2 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
- Work-up and Isolation:



- After the reaction is complete, allow the mixture to cool to approximately 60-70°C.
- Carefully and slowly pour the warm reaction mixture into a beaker containing 500 mL of ice-cold water with vigorous stirring.
- Add 1-2 g of decolorizing carbon to the resulting solution, stir for 10 minutes, and then filter to remove impurities.
- Neutralize the filtrate by slowly adding concentrated ammonia solution until the pH is approximately 7-8. This will cause the product to precipitate.
- Cool the mixture in an ice bath to ensure complete precipitation.
- Purification:
 - Collect the precipitated solid by vacuum filtration.
 - Wash the filter cake thoroughly with cold water to remove any residual salts.
 - Dry the purified product, **5-propyl-1,3,4-thiadiazol-2-amine**, in a vacuum oven at 50-60°C.

Data Presentation

Table 1: Reaction Parameters and Yields for Similar Syntheses



Reactant (Acid)	Catalyst	Temperat ure (°C)	Time (min)	Product	Reported Yield (%)	Referenc e
Propionic Acid	PPA	105-115	60	2-amino-5- ethyl-1,3,4- thiadiazole	~92.5	[4]
Acetic Acid	PPA	105-116	50	2-amino-5- methyl- 1,3,4- thiadiazole	~89.1	[4]
Butyric Acid	PPA	105-115	60-120	2-amino-5- propyl- 1,3,4- thiadiazole	N/A	[4]

Note: While the synthesis for the propyl derivative is described, a specific yield was not reported in the cited reference. Yields for analogous compounds are provided for comparison.

Table 2: Characterization Data for a Representative 2-Amino-5-Substituted-1,3,4-Thiadiazole

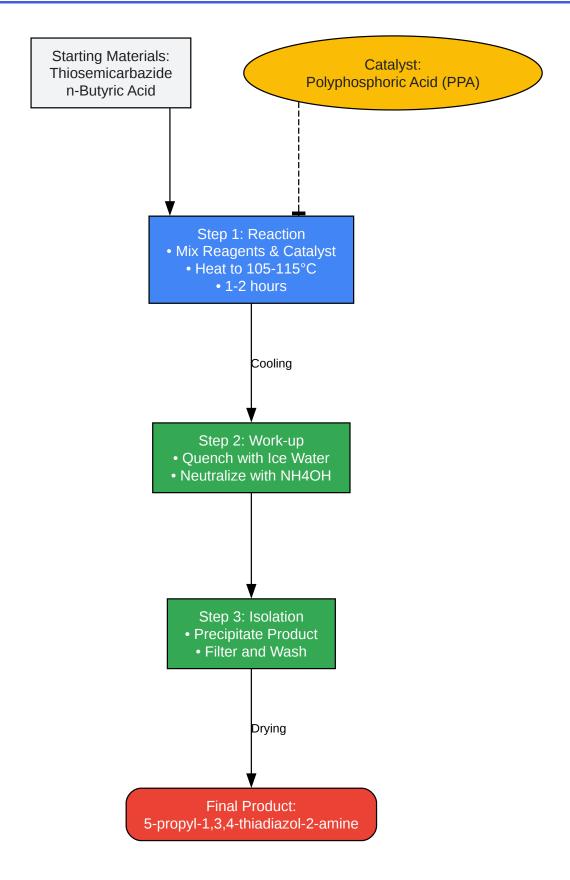
The following data is for a similar compound, N-cyclopropyl-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine, to illustrate typical characterization results.[6] Researchers should perform full characterization (¹H NMR, ¹³C NMR, IR, Mass Spec) on the synthesized **5-propyl-1,3,4-thiadiazol-2-amine** to confirm its structure.



Analysis	Result		
Appearance	Yellow Solid		
Melting Point	>300°C		
IR (KBr, cm ⁻¹)	3169 (N-H), 1577 (C=N), 1350 (NO ₂)		
¹ H NMR (DMSO-d ₆)	δ 8.91 (br s, 1H, NH), 7.85 (d, 1H), 7.36 (d, 1H), 2.74 (br s, 1H), 0.80 (br s, 2H), 0.62 (br s, 2H)		
Mass Spec (ESI)	m/z 252.8 [M+H] ⁺		
Elemental Analysis	C, 42.85; H, 3.20; N, 22.21 (Calculated) / C, 43.22; H, 3.00; N, 21.91 (Found)		

Diagrams and Workflows



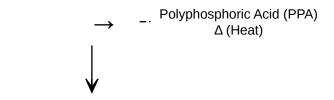


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Caption: Workflow for the synthesis of **5-propyl-1,3,4-thiadiazol-2-amine**.



Thiosemicarbazide + Butyric Acid



5-propyl-1,3,4-thiadiazol-2-amine

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Caption: Chemical reaction scheme for the synthesis.

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